molecular formula C9H12O2 B1397785 2-tert-butyl-4H-pyran-4-one CAS No. 74628-14-1

2-tert-butyl-4H-pyran-4-one

Cat. No.: B1397785
CAS No.: 74628-14-1
M. Wt: 152.19 g/mol
InChI Key: HPQDXFURVAGLJK-UHFFFAOYSA-N
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Description

2-tert-butyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone functional group. The tert-butyl group attached to the pyranone ring provides steric hindrance, which can influence the compound’s reactivity and stability.

Mechanism of Action

The mechanism of action of a tert-butyl compound would depend on its specific structure and the context in which it is used. For example, 2,4-di-tert-butylphenol has been found to exhibit antifungal activity, possibly by disrupting the cell wall, cell membrane, and cellular redox homeostasis of the fungus .

Safety and Hazards

The safety and hazards of a tert-butyl compound would depend on its specific structure. For example, tert-butylbenzene is classified as a flammable liquid and can cause skin irritation .

Future Directions

The future directions for research on tert-butyl compounds could involve exploring their potential applications in various fields, such as organic chemistry, medicinal chemistry, biochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-4H-pyran-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of 2-hydroxy-4-tert-butylacetophenone with an acid catalyst to promote cyclization and form the pyranone ring . Another approach involves the use of tert-butyl acetoacetate and a suitable aldehyde under basic conditions to achieve the desired cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-4H-pyran-4-one is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other pyranone derivatives and can lead to different chemical and biological properties .

Properties

IUPAC Name

2-tert-butylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQDXFURVAGLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731461
Record name 2-tert-Butyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74628-14-1
Record name 2-tert-Butyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-hydroxy-1-methoxy-6,6-dimethyl-hepta-1,4-dien-3-one (Step 1.7) (6.8 g, 36.9 mmol) and TFA (5.65 mL, 74 mmol, 2 eq) in benzene (250 mL) is stirred for 14 h at rt and concentrated. Purification of the residue by silica gel column chromatography (Hex/EtOAc, 1:0→75:25) provides 5.74 g of the title compound as a yellow oil: ESI-MS: 153.1 [M+H]+; tR=3.21 min (System 1); TLC: Rf=0.22 (Hex/EtOAc, 1:1).
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
5.65 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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